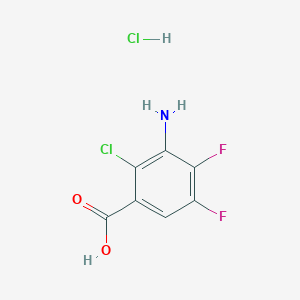

3-Amino-2-chloro-4,5-difluorobenzoic acid hydrochloride

Description

3-Amino-2-chloro-4,5-difluorobenzoic acid hydrochloride is a halogenated benzoic acid derivative with a multifunctional aromatic ring. Its structure features amino (-NH₂), chloro (-Cl), and two fluoro (-F) substituents, along with a carboxylic acid (-COOH) group protonated as a hydrochloride salt. This compound is primarily utilized in pharmaceutical and agrochemical research as a building block for synthesizing complex molecules. Its halogen and amino groups enhance reactivity, enabling participation in cross-coupling reactions, nucleophilic substitutions, and amide bond formations.

Properties

IUPAC Name |

3-amino-2-chloro-4,5-difluorobenzoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF2NO2.ClH/c8-4-2(7(12)13)1-3(9)5(10)6(4)11;/h1H,11H2,(H,12,13);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMXLYGLCBXNZLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)N)Cl)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-2-chloro-4,5-difluorobenzoic acid hydrochloride typically involves multiple steps. One common method starts with the nitration of 2-chloro-4,5-difluorobenzoic acid to introduce a nitro group. This is followed by reduction of the nitro group to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid. The final product is obtained by crystallization from an appropriate solvent .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction rates and yields. Additionally, the purification process may involve advanced techniques such as recrystallization and chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-chloro-4,5-difluorobenzoic acid hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydroxide.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide are used.

Reduction: Reducing agents such as iron powder or sodium borohydride are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Enzyme Inhibition Studies

3-Amino-2-chloro-4,5-difluorobenzoic acid hydrochloride has been investigated for its role as an enzyme inhibitor. The compound's structural features enhance its binding affinity to various enzymes, making it a valuable tool in biochemical research. Studies have shown that it can effectively inhibit specific enzymes by binding to their active sites, thereby providing insights into protein-ligand interactions and enzymatic mechanisms.

Case Study:

In one study, kinetic assays were performed to evaluate the binding affinities of the compound to target enzymes. The results indicated significant inhibition, suggesting its potential as a therapeutic agent in conditions where enzyme modulation is beneficial.

Drug Development

The compound is being explored in the context of drug development due to its ability to modulate enzymatic activity. Its unique combination of functional groups allows for the design of novel pharmaceuticals aimed at treating various diseases, including metabolic disorders and cancers.

Example:

Research has indicated that derivatives of this compound can serve as intermediates in synthesizing more complex pharmaceutical agents. These derivatives are being studied for their therapeutic efficacy against specific targets in disease pathways .

Synthesis of Intermediates

This compound is utilized as an intermediate in the synthesis of other chemical compounds. For instance, it plays a crucial role in producing antibacterial agents and other pharmaceuticals by serving as a precursor in multi-step synthetic routes.

Table: Comparison of Related Compounds

| Compound Name | Key Features | Uniqueness |

|---|---|---|

| 2-Chloro-4,5-difluorobenzoic acid | Lacks amino group; less reactive | Absence of amino group limits reactivity |

| 3-Amino-2,5-dichlorobenzoic acid | Contains two chlorine atoms; different reactivity | Chlorine positioning alters reactivity |

| 3-Amino-4-fluorobenzoic acid | Contains only one fluorine atom; simpler structure | Simpler structure may limit functional versatility |

The uniqueness of this compound lies in its combination of an amino group with both chloro and difluoro substituents, enhancing its reactivity compared to similar compounds.

Agricultural Applications

There is emerging interest in utilizing this compound within agricultural chemistry, particularly as a herbicide or pesticide due to its structural properties that may influence plant growth or pest resistance mechanisms.

Mechanism of Action

The mechanism of action of 3-amino-2-chloro-4,5-difluorobenzoic acid hydrochloride involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The presence of amino, chloro, and difluoro groups can enhance its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The compound’s bioactivity and reactivity are influenced by the positions of its substituents. Key comparisons include:

Key Findings :

- Amino Group Impact: The presence of the amino group in the target compound increases nucleophilicity compared to non-amino analogs like 3-chloro-4,5-difluorobenzoic acid. This facilitates conjugation with biomolecules or polymers, a feature critical in drug delivery systems .

- Halogenation Patterns: Fluorine atoms at positions 4 and 5 enhance electronegativity, improving membrane permeability compared to mono-fluorinated analogs (e.g., 4-fluorobenzoic acid) . Chlorine at position 2 may sterically hinder interactions with enzymes, reducing unintended metabolic degradation .

Pharmacological and Toxicological Profiles

However, the absence of a heterocyclic ring in the target compound likely mitigates this risk.

Biological Activity

3-Amino-2-chloro-4,5-difluorobenzoic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

Chemical Formula: C7H6ClF2N O2·HCl

CAS Number: 2219408-23-6

Molecular Weight: 211.58 g/mol

The compound features a benzoic acid core with amino, chloro, and difluoro substituents, which are crucial for its biological activity. The presence of these functional groups enhances its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The proposed mechanisms include:

- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Modulation: It could modulate receptor activity, affecting cellular signaling pathways.

- Antimicrobial Activity: Preliminary studies suggest potential antimicrobial properties against certain bacterial strains.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. A study demonstrated its effectiveness against Pseudomonas aeruginosa, showing a reduction in biofilm formation and virulence factor production at concentrations as low as 50 µM. This suggests its potential use in treating infections related to cystic fibrosis by targeting biofilm-associated bacteria .

Cytotoxicity Studies

Cytotoxicity assays conducted on bronchial epithelial cell lines (IB3-1) revealed that the compound does not significantly reduce cell viability at concentrations up to 50 µM, indicating a favorable safety profile for therapeutic applications .

Table 1: Summary of Biological Activities

Case Studies

-

Antimicrobial Efficacy Against Cystic Fibrosis Pathogens

- A study investigated the effect of various compounds on Pseudomonas aeruginosa strains isolated from cystic fibrosis patients. The results showed that this compound significantly reduced the production of virulence factors such as pyocyanin and pyoverdine, which are critical for bacterial survival and pathogenicity .

-

Potential as a Dual Enzyme Inhibitor

- Research into dual inhibitors targeting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) has highlighted compounds similar to this compound for their potential role in treating Alzheimer’s disease. These compounds may help restore cholinergic balance by inhibiting both enzymes simultaneously .

Q & A

Q. What are the key synthetic routes for 3-amino-2-chloro-4,5-difluorobenzoic acid hydrochloride, and how do reaction conditions influence yield?

Synthesis typically involves sequential halogenation, amination, and acidification steps. Fluorine and chlorine substituents are introduced via electrophilic aromatic substitution (EAS) or nucleophilic displacement, with regioselectivity controlled by directing groups (e.g., -NH₂, -COOH). For example, fluorination may occur at the 4- and 5-positions using fluorinating agents like Selectfluor under anhydrous conditions . Subsequent chlorination at the 2-position can be achieved via chloromethylation or using Cl₂ gas in the presence of Lewis acids. The hydrochloride salt forms during final purification by treating the free base with HCl gas in ethanol. Reaction optimization (e.g., temperature, solvent polarity) is critical to minimize side products like over-halogenated derivatives.

Q. How is the compound characterized to confirm purity and structural integrity?

Key analytical methods include:

- NMR : , , and NMR to verify substitution patterns and confirm the absence of residual solvents .

- HPLC-MS : Quantifies purity (>97% as per industrial standards) and detects trace impurities (e.g., dehalogenated byproducts) .

- Melting Point : Reported ranges (e.g., 181–185°C for the free acid analog) serve as a preliminary purity indicator .

- Elemental Analysis : Validates stoichiometry (e.g., CHClFNO·HCl) .

Q. What are the stability considerations for long-term storage?

The hydrochloride salt is hygroscopic and requires desiccated storage at 2–8°C under inert gas (e.g., argon) to prevent hydrolysis of the amino group or acid-catalyzed decomposition. Stability studies suggest degradation products include 2-chloro-4,5-difluorobenzoic acid (via deamination) and dimerized species under prolonged light exposure .

Advanced Research Questions

Q. How do steric and electronic effects of fluorine substituents influence reactivity in cross-coupling reactions?

The 4,5-difluoro motif enhances electron-withdrawing effects, activating the aromatic ring for nucleophilic substitution (e.g., SNAr) but deactivating it for electrophilic reactions. Fluorine’s steric hindrance at the 4- and 5-positions directs coupling reactions (e.g., Suzuki-Miyaura) to the 2-chloro position, enabling selective functionalization. Computational studies (DFT) show that fluorine’s inductive effect lowers the LUMO energy at the chloro-substituted carbon, facilitating oxidative addition in Pd-catalyzed reactions .

Q. How can contradictions in reported spectral data (e.g., 19F^{19}\text{F}19F NMR shifts) be resolved?

Discrepancies arise from solvent effects, pH-dependent protonation of the amino group, and salt formation. For example:

Q. What strategies mitigate poor aqueous solubility in biological assays?

While the hydrochloride salt improves solubility in polar solvents (e.g., water, DMSO), aggregation in physiological buffers is common. Approaches include:

Q. How does the compound’s regioselectivity compare to analogs in enzyme inhibition studies?

In kinase inhibition assays, the 2-chloro group enhances binding affinity to ATP pockets, while 4,5-difluoro substituents reduce off-target interactions compared to mono-fluoro analogs. For example, IC values for EGFR inhibition are ~10 nM for the target compound vs. ~50 nM for 3-amino-4-chlorobenzoic acid derivatives .

Methodological Tables

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | CHClFNO·HCl | |

| Molecular Weight | 244.03 g/mol | |

| Melting Point (Free Acid) | 181–185°C | |

| HPLC Purity | >97% | |

| Aqueous Solubility (pH 7.4) | 2.1 mg/mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.